3-Ethoxycarbonylisochroman-4-one
Overview
Description
3-Ethoxycarbonylisochroman-4-one is a chemical compound. The chroman-4-one framework, to which it belongs, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, such as this compound, has been a subject of several studies . An efficient and straightforward approach for the synthesis of carbamoylated chroman-4-ones has been well-developed . The reaction is triggered through the generation of carbamoyl radicals from oxamic acids under metal-free conditions, which subsequently undergoes decarboxylative radical cascade cyclization on 2-(allyloxy)arylaldehydes to afford various amide-containing chroman-4-one scaffolds with high functional group tolerance and a broad substrate scope .Scientific Research Applications
Synthesis and Medicinal Applications
3-Ethoxycarbonylisochroman-4-one is a key intermediate in the synthesis of various compounds with potential medicinal applications. The compound has been used in the synthesis of dehydrorotenoids, which are known for their medicinal properties (Verhé & Schamp, 2010). Additionally, its derivatives, such as the 4-aryl derivatives, have been synthesized for potential use in medicinal chemistry (Donnelly et al., 2001).
Chemical Properties and Stability
The structural and physicochemical properties of this compound derivatives have been studied extensively. For example, the compound 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, a derivative, was characterized for its thermal stability and solubility, indicating its potential for various applications in organic chemistry (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Applications in Organic Synthesis
The derivatives of this compound, such as 3-benzylchroman-4-ones, have been synthesized and studied for their properties, including anti-inflammatory and antibacterial activities. These derivatives have shown effectiveness against various cell lines, highlighting their potential in organic synthesis for medicinal purposes (Salam et al., 2021).
properties
IUPAC Name |
ethyl 4-oxo-1H-isochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)11-10(13)9-6-4-3-5-8(9)7-16-11/h3-6,11H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRRJJYBOKMTCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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